molecular formula C6H5Cl3N2O B11878752 3,4-Dichloro-5-(2-chloroethoxy)pyridazine CAS No. 1346698-27-8

3,4-Dichloro-5-(2-chloroethoxy)pyridazine

Cat. No.: B11878752
CAS No.: 1346698-27-8
M. Wt: 227.5 g/mol
InChI Key: DBDQKGYBBMLBKS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2-chloroethanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Dichloro-5-(2-chloroethoxy)pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-5-(2-chloroethoxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

CAS No.

1346698-27-8

Molecular Formula

C6H5Cl3N2O

Molecular Weight

227.5 g/mol

IUPAC Name

3,4-dichloro-5-(2-chloroethoxy)pyridazine

InChI

InChI=1S/C6H5Cl3N2O/c7-1-2-12-4-3-10-11-6(9)5(4)8/h3H,1-2H2

InChI Key

DBDQKGYBBMLBKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)OCCCl

Origin of Product

United States

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